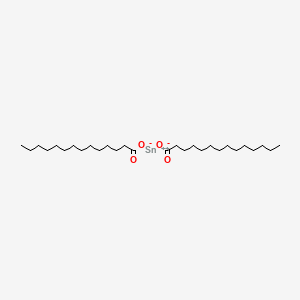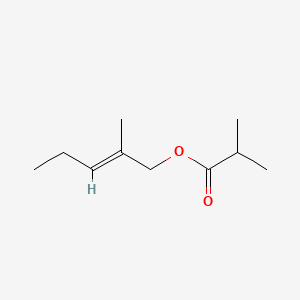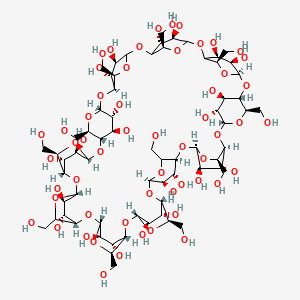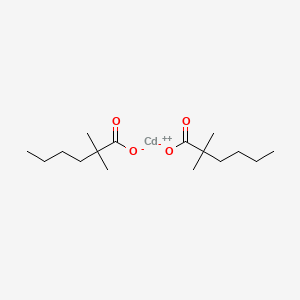
Cadmium dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium dimethylhexanoate is an organometallic compound with the chemical formula C16H30CdO4. It is a cadmium salt of dimethylhexanoic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its molecular weight of 398.818 g/mol and its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium dimethylhexanoate can be synthesized through the reaction of cadmium oxide (CdO) with dimethylhexanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where cadmium oxide is reacted with dimethylhexanoic acid. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Cadmium dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal.
Substitution: The dimethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide (CdO).
Reduction: Cadmium metal (Cd).
Substitution: Various cadmium-ligand complexes.
Scientific Research Applications
Cadmium dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of cadmium-based catalysts and materials
Mechanism of Action
The mechanism by which cadmium dimethylhexanoate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: It interferes with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Epigenetic Modifications: this compound can cause changes in DNA methylation and histone modifications, affecting gene expression
Comparison with Similar Compounds
Cadmium dimethylhexanoate can be compared with other cadmium-containing compounds such as:
Dimethylcadmium (Cd(CH3)2): A highly toxic liquid used in organic synthesis.
Cadmium acetate (Cd(C2H3O2)2): Used in electroplating and as a precursor for other cadmium compounds.
Cadmium chloride (CdCl2): Commonly used in laboratory research and industrial applications
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other cadmium compounds. Its applications in targeted drug delivery and material synthesis highlight its versatility and importance in scientific research .
Properties
CAS No. |
93983-65-4 |
|---|---|
Molecular Formula |
C16H30CdO4 |
Molecular Weight |
398.82 g/mol |
IUPAC Name |
cadmium(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Cd/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
HROVERDXELZCEW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


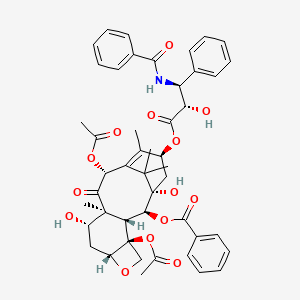
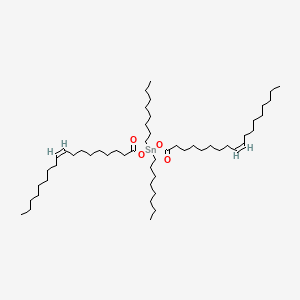

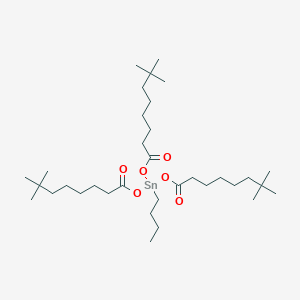

![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


